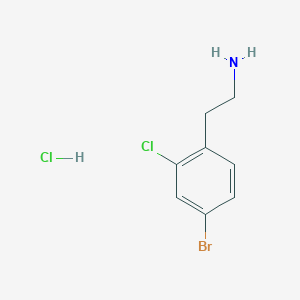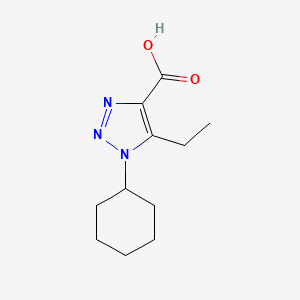
1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high yield and regioselectivity. The reaction involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions . The process can be optimized by using 2-ynoic acids as small-chain alkyne donors in a decarboxylation/cycloaddition cascade .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of copper-on-charcoal as a catalyst is advantageous due to its low metal leaching and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or modulation of their activity . This compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole structure with broad applications in medicinal chemistry.
1,2,4-Triazole: Another isomer with significant biological activities, including antifungal and antiviral properties.
Rufinamide: An antiepileptic drug containing a triazole moiety.
Uniqueness: 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclohexyl and ethyl groups enhance its lipophilicity and potential interactions with biological membranes and targets .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-cyclohexyl-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,15,16) |
InChI Key |
MXAOJEOHACNENX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)

![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)



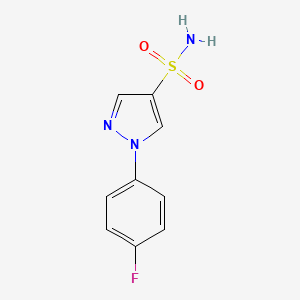
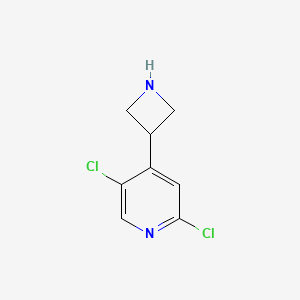
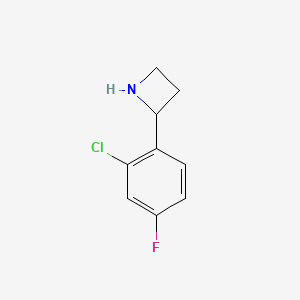
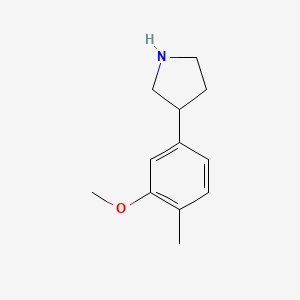

![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
